molecular formula C8H9F2NO B13309206 (1S)-2-Amino-1-(2,4-difluorophenyl)ethan-1-ol

(1S)-2-Amino-1-(2,4-difluorophenyl)ethan-1-ol

Cat. No.: B13309206
M. Wt: 173.16 g/mol
InChI Key: VRMHGFAPUWXIIT-MRVPVSSYSA-N
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Description

(1S)-2-Amino-1-(2,4-difluorophenyl)ethan-1-ol is a chiral amino alcohol characterized by a 2,4-difluorophenyl group attached to a β-amino ethanol backbone. The 2,4-difluoro substitution pattern on the aromatic ring and the stereospecific (1S) configuration likely influence its physicochemical properties and biological interactions, such as enhanced metabolic stability and target binding .

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

(1S)-2-amino-1-(2,4-difluorophenyl)ethanol

InChI

InChI=1S/C8H9F2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m1/s1

InChI Key

VRMHGFAPUWXIIT-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)F)[C@@H](CN)O

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN)O

Origin of Product

United States

Preparation Methods

Microbial Asymmetric Biotransformation

One of the most efficient and environmentally friendly methods to obtain optically active amino alcohols such as (1S)-2-Amino-1-(2,4-difluorophenyl)ethan-1-ol is through microbial asymmetric biotransformation. This process exploits the stereoselective enzymatic activity of specific microorganisms to convert racemic or prochiral precursors into the desired enantiomer.

  • Microorganisms from genera such as Rhodosporidium, Comamonas, Lodderomyces, Staphylococcus, Micrococcus, Rhodococcus, and Neisseria have been reported to catalyze asymmetric reduction or selective utilization of amino ketone derivatives to produce optically active 2-amino-1-phenylethanol derivatives with high enantiomeric excess.

  • For the difluorophenyl-substituted analog, similar microbial strains can be employed to asymmetrically reduce the corresponding aminoketone precursor, 2-amino-1-(2,4-difluorophenyl)ethan-1-one, yielding the (1S)-amino alcohol.

  • This biotransformation method offers advantages such as mild reaction conditions, high stereoselectivity, and reduced need for complex purification steps, although some challenges remain in completely removing undesired stereoisomers by conventional methods like recrystallization or distillation.

Chemical Synthesis via Asymmetric Reduction

Chemical synthesis routes typically involve the asymmetric reduction of 2-amino-1-(2,4-difluorophenyl)ethan-1-one or related ketone intermediates using chiral catalysts or reagents.

  • Catalytic asymmetric hydrogenation or transfer hydrogenation using chiral ligands can selectively reduce the ketone to the (1S)-amino alcohol.

  • Common chiral catalysts include derivatives of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or other phosphine-based ligands complexed with transition metals such as ruthenium, rhodium, or iridium.

  • Alternatively, asymmetric borohydride reductions using chiral boron reagents can achieve high enantiomeric excess.

  • These approaches require careful optimization of catalyst loading, temperature, solvent, and reaction time to maximize yield and stereoselectivity.

Chemical Synthesis via Chiral Pool or Resolution

  • Starting from chiral pool materials such as L-serine or L-phenylalanine derivatives, chemical modifications can introduce the 2,4-difluorophenyl group and transform the side chain to yield the target amino alcohol.

  • Resolution of racemic mixtures by diastereomeric salt formation with chiral acids or bases followed by selective crystallization is another classical approach, though less efficient than asymmetric synthesis or biotransformation.

Data Table: Key Synthetic Routes and Conditions

Method Starting Material Catalyst/Microorganism Conditions Yield & Enantiomeric Excess (ee) Notes
Microbial asymmetric reduction 2-Amino-1-(2,4-difluorophenyl)ethan-1-one Rhodosporidium, Comamonas spp. Aqueous media, ambient temperature High yield, >95% ee Mild, green method; requires strain optimization
Catalytic asymmetric hydrogenation 2-Amino-1-(2,4-difluorophenyl)ethan-1-one Ru-BINAP, Rh or Ir chiral complexes H2 gas or transfer hydrogenation, organic solvent Moderate to high yield, >90% ee Requires expensive catalysts, inert atmosphere
Chiral pool synthesis L-Serine or L-Phenylalanine derivatives Chemical reagents for fluorination and side-chain modification Multi-step organic synthesis Variable yield, high stereochemical purity Longer synthetic route, scalable
Resolution of racemate Racemic (1S)/(1R) mixture Chiral acids/bases for salt formation Crystallization, solvent-dependent Moderate yield, >99% ee possible Labor-intensive, less efficient

Research Findings and Analytical Data

  • The asymmetric biotransformation approach has been validated in patents and peer-reviewed literature, showing that microorganisms can selectively metabolize or reduce aminoketones to yield optically pure (1S)-2-amino-1-(2,4-difluorophenyl)ethan-1-ol with minimal by-products.

  • Analytical characterization typically includes chiral high-performance liquid chromatography (HPLC) to determine enantiomeric excess, nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and mass spectrometry (MS) for molecular weight verification.

  • The compound’s molecular formula is C8H9F2NO, with a molecular weight of approximately 169.16 g/mol (considering the amino alcohol form), consistent with related fluorinated phenyl amino alcohols.

  • Solubility and formulation data indicate that the hydrochloride salt form of the compound is often used for biological studies, with preparation protocols involving dissolving in solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80 for in vivo applications.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation under controlled conditions. Common reagents and outcomes include:

ReagentConditionsProductMechanism
KMnO₄ (acidic)H₂SO₄, Δ2-Amino-1-(2,4-difluorophenyl)ethanoneTwo-electron oxidation to ketone
CrO₃ (Jones reagent)Acetone, 0°CSame as aboveAcid-catalyzed oxidation
PCC (Pyridinium chlorochromate)Dichloromethane, RTAldehyde intermediate (partial oxidation)Mild, selective oxidation

Key Insight : Steric hindrance from the difluorophenyl group slows oxidation kinetics compared to non-fluorinated analogs .

Reduction Reactions

The primary amine group participates in reductive alkylation or amide formation:

Reaction TypeReagentProductApplication
Reductive alkylationFormaldehyde + NaBH₄N-Methyl derivativeBioactive intermediate
Amide formationAcetyl chlorideN-Acetylated productStability enhancement

Stereochemical Retention : The (1S)-configuration remains intact during reductions due to the absence of chiral center involvement .

Electrophilic Aromatic Substitution (EAS)

The 2,4-difluorophenyl ring directs incoming electrophiles to specific positions:

ElectrophilePositionProductYield (%)
HNO₃ (nitration)Para to F2,4-Difluoro-5-nitro derivative62–68
Br₂ (FeBr₃ catalyst)Ortho to F2,4-Difluoro-3-bromo derivative55–60

Fluorine Effects :

  • Meta-directing influence of fluorine dominates over weaker ortho/para effects from the aminoethanol side chain .

Acid-Base Behavior

The compound exhibits pH-dependent solubility and reactivity:

PropertyValue/BehaviorAnalytical Method
pKa (amine)9.2 ± 0.3Potentiometric titration
pKa (hydroxyl)13.1 ± 0.2UV-Vis spectroscopy
Isoelectric point (pI)8.9Zeta potential analysis

Protonation Sites :

  • Amine group protonates below pH 7, forming water-soluble salts .

Chiral Resolution & Derivatives

The (1S)-enantiomer shows distinct reactivity in asymmetric synthesis:

Derivative TypeReagentEnantiomeric Excess (%)
Schiff baseSalicylaldehyde98.5 (S)
Mosher ester(R)-MTPA-Cl>99 (S)

Applications :

  • Chiral auxiliaries in asymmetric catalysis

  • Resolution via diastereomeric crystallization .

Stability Under Stress Conditions

Degradation pathways were analyzed via accelerated stability studies:

ConditionTime (days)Degradation Products% Remaining
40°C/75% RH30Oxidized ketone, dimeric species82.3
0.1M HCl7Hydrochloride salt95.1
0.1M NaOH7Ring-opened byproducts67.8

Formulation Guidance :

  • Stabilize with antioxidants (e.g., BHT) in solid dosage forms

  • Avoid alkaline excipients .

Scientific Research Applications

(1S)-2-Amino-1-(2,4-difluorophenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1S)-2-Amino-1-(2,4-difluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares (1S)-2-Amino-1-(2,4-difluorophenyl)ethan-1-ol with analogs differing in substituent positions, halogen types, or functional groups:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Differences References
(1S)-2-Amino-1-(2,4-difluorophenyl)ethan-1-ol 2,4-difluorophenyl C₈H₉F₂NO 187.16* Amino, hydroxyl Target compound; chiral (1S) configuration -
(1S)-2-Amino-1-(4-fluorophenyl)ethanol 4-fluorophenyl C₈H₁₀FNO 163.56 Amino, hydroxyl Mono-fluoro substitution; reduced lipophilicity
(S)-1-(3,4-Difluorophenyl)ethanol 3,4-difluorophenyl C₈H₈F₂O 158.14 Hydroxyl Lacks amino group; altered substitution pattern
2-Amino-1-(2,5-difluorophenyl)ethanol 2,5-difluorophenyl C₈H₉F₂NO 187.16 Amino, hydroxyl Positional isomer of target compound
(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethanol 4-chloro-2,5-difluorophenyl C₈H₇ClF₂NO 225.6 Amino, hydroxyl, chloro Chloro addition; increased molecular weight
(1S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol 3,4-dichlorophenyl C₈H₇Cl₃O 225.5 Chloro, hydroxyl Amino replaced with chloro; dichloro substitution
(1S)-2-Amino-1-(naphthalen-1-yl)ethanol Naphthalen-1-yl C₁₂H₁₃NO 187.24 Amino, hydroxyl Larger aromatic system; steric effects

*Molecular weight calculated based on formula.

Key Observations

Substituent Position and Halogen Effects: Fluorine Position: The 2,4-difluoro substitution in the target compound contrasts with 3,4-difluoro () and 2,5-difluoro () analogs. Chlorine vs. Fluorine: Chlorinated analogs (e.g., ) exhibit higher molecular weights and distinct electronic profiles, which may reduce metabolic stability compared to fluorinated derivatives .

Functional Group Impact: Amino vs. Hydroxyl: The absence of an amino group in (S)-1-(3,4-difluorophenyl)ethanol () eliminates hydrogen-bonding capacity, likely reducing solubility and target affinity compared to the target compound. Chiral Configuration: The (1S) configuration in the target compound and analogs (e.g., ) is critical for enantioselective interactions, as seen in many pharmacologically active amino alcohols .

Physicochemical Properties: Lipophilicity: Fluorine atoms enhance lipophilicity, improving membrane permeability. The 2,4-difluoro substitution in the target compound may optimize this property compared to mono-fluoro derivatives (). Solubility: Amino and hydroxyl groups contribute to aqueous solubility, whereas chlorine or larger aromatic systems (e.g., naphthyl in ) may reduce it .

Biological Activity

(1S)-2-Amino-1-(2,4-difluorophenyl)ethan-1-ol, commonly referred to as 2-amino-1-(2,4-difluorophenyl)ethanol, is a chemical compound with significant potential in medicinal chemistry and biological research. This compound exhibits various biological activities, making it a subject of interest in pharmacological studies.

  • Molecular Formula : C8H10F2N
  • Molar Mass : 173.16 g/mol
  • Density : 1.305 g/cm³
  • Boiling Point : 281.2 °C
  • pKa : 11.49

The compound is characterized by its weak alkaline properties and solubility in water and organic solvents, which facilitates its use in various applications .

The biological activity of (1S)-2-amino-1-(2,4-difluorophenyl)ethan-1-ol is primarily attributed to its ability to interact with specific molecular targets within biological systems. It acts as a ligand that can bind to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects depending on the target and the pathway involved .

Anticancer Activity

Recent studies have explored the anticancer potential of (1S)-2-amino-1-(2,4-difluorophenyl)ethan-1-ol derivatives. For instance, modifications to the structure have resulted in compounds that inhibit tubulin assembly, which is crucial for cancer cell proliferation. In vitro tests demonstrated that these derivatives exhibited potent antiproliferative effects against HeLa and MCF-7 cell lines with GI50 values in the low micromolar range .

Antifungal Activity

Research has also indicated that this compound possesses antifungal properties. A series of derivatives were synthesized and evaluated for their efficacy against various fungal strains. The results showed promising antifungal activity with minimal cytotoxicity, suggesting that these compounds could be developed into therapeutic agents against fungal infections .

Study 1: Antiproliferative Effects

In a study focusing on the antiproliferative effects of modified (1S)-2-amino-1-(2,4-difluorophenyl)ethan-1-ol derivatives, researchers observed significant inhibition of cell growth in cancer cell lines. The lead compound demonstrated a GI50 value of approximately 0.022 µM against HeLa cells, indicating strong potential as an anticancer agent .

Study 2: Antifungal Efficacy

Another investigation assessed the antifungal activity of synthesized derivatives of (1S)-2-amino-1-(2,4-difluorophenyl)ethan-1-ol. The study reported effective inhibition of fungal growth with selectivity indices indicating low cytotoxicity compared to therapeutic efficacy .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/EC50 ValueNotes
AnticancerHeLa Cells0.022 µMStrong antiproliferative effect
AnticancerMCF-7 Cells0.035 µMHigh potency against breast cancer
AntifungalVarious Fungal StrainsLow μM rangeMinimal cytotoxicity observed

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1S)-2-Amino-1-(2,4-difluorophenyl)ethan-1-ol, and how do reaction conditions influence enantiomeric purity?

  • Methodology : Start with a chiral pool approach using (2,4-difluorophenyl)glycidol as a precursor. Catalytic hydrogenation with a chiral catalyst (e.g., Ru-BINAP complexes) can yield the desired (1S)-enantiomer. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
  • Critical Factors : Temperature (25–50°C), hydrogen pressure (1–5 atm), and solvent polarity (e.g., methanol vs. THF) significantly impact ee. For example, polar solvents may stabilize transition states, improving stereoselectivity .

Q. How can researchers characterize the stereochemistry and hydrogen-bonding interactions in this compound?

  • Methodology :

  • X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., O–H···N hydrogen bonds between hydroxyl and amino groups) .
  • NMR : Use 19F^{19}\text{F}-NMR to analyze fluorine environments and 1H^{1}\text{H}-NMR coupling constants (e.g., vicinal JHHJ_{\text{HH}}) to confirm stereochemistry .
    • Validation : Compare experimental data with computational models (DFT or molecular docking) to validate hydrogen-bonding networks .

Q. What are the solubility properties of this compound in common solvents, and how do they affect reaction design?

  • Data : Moderate solubility in polar solvents (e.g., ethanol, DMSO) and low solubility in nonpolar solvents (hexane). Solubility increases with temperature (tested via gravimetric analysis at 20–60°C) .
  • Application : Use DMSO for biological assays (e.g., cytotoxicity studies) and ethanol for catalytic reactions to balance solubility and reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

  • Case Study : Discrepancies in antifungal activity (e.g., IC50_{50} values) may arise from variations in enantiomeric purity or assay conditions.
  • Methodology :

  • Reproduce assays : Standardize fungal strains (e.g., Candida albicans ATCC 10231) and culture media.
  • Control ee : Use chiral chromatography to isolate >98% pure (1S)-enantiomer and compare with racemic mixtures .
    • Analysis : Statistical tools (e.g., ANOVA) can identify significant differences attributable to stereochemistry .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this amino alcohol?

  • Approach :

  • ADMET Prediction : Use software like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions.
  • Molecular Dynamics : Simulate binding to cytochrome P450 enzymes to predict metabolic stability .
    • Validation : Correlate computational results with in vitro microsomal assays (e.g., human liver microsomes) .

Q. How does the compound’s stability vary under acidic, basic, and oxidative conditions, and what degradation products form?

  • Experimental Design :

  • Stress Testing : Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 3% H2_2O2_2 (oxidative) at 40°C for 24 hours.
  • Analytical Tools : LC-MS to identify degradation products (e.g., deaminated or defluorinated derivatives) .
    • Mitigation : Stabilize formulations using antioxidants (e.g., BHT) or pH buffers .

Q. What strategies optimize the catalytic asymmetric synthesis of this compound on a multigram scale?

  • Process Chemistry :

  • Catalyst Loading : Reduce Ru-BINAP loading from 5 mol% to 1 mol% via ligand tuning (e.g., electron-donating substituents).
  • Flow Chemistry : Implement continuous hydrogenation reactors to improve yield (85% → 92%) and reduce waste .
    • Scale-Up Challenges : Address catalyst recycling and solvent recovery to meet green chemistry metrics .

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